molecular formula C22H20N2O3 B4165123 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzamide

2-{[2-(4-biphenylyloxy)propanoyl]amino}benzamide

Cat. No. B4165123
M. Wt: 360.4 g/mol
InChI Key: NZWKFENCINZVQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(4-biphenylyloxy)propanoyl]amino}benzamide, commonly known as BPAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPAP is a non-amphetamine stimulant that has been shown to produce wakefulness and alertness in animal models. The purpose of

Mechanism of Action

The exact mechanism of action of BPAP is not fully understood. However, it is believed to work by increasing the release of dopamine and norepinephrine in the brain. These neurotransmitters play a key role in regulating wakefulness and alertness.
Biochemical and Physiological Effects:
BPAP has been shown to produce several biochemical and physiological effects. In animal studies, BPAP has been shown to increase locomotor activity, reduce sleep time, and increase the release of dopamine and norepinephrine in the brain. BPAP has also been shown to increase the expression of certain genes that are involved in regulating wakefulness and alertness.

Advantages and Limitations for Lab Experiments

BPAP has several advantages for lab experiments. It is a non-amphetamine stimulant that produces wakefulness and alertness without producing the side effects commonly associated with amphetamines. BPAP is also relatively easy to synthesize and purify. However, there are some limitations to using BPAP in lab experiments. For example, the exact mechanism of action is not fully understood, and more research is needed to fully understand the biochemical and physiological effects of BPAP.

Future Directions

There are several future directions for research on BPAP. One area of research is its potential use as a treatment for narcolepsy and other sleep disorders. More research is needed to determine the optimal dosage and frequency of administration for BPAP. Another area of research is its potential use as a cognitive enhancer. BPAP has been shown to improve memory and learning in animal models, and more research is needed to determine its potential use in humans. Finally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of BPAP.

Scientific Research Applications

BPAP has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as a non-amphetamine stimulant for the treatment of narcolepsy and other sleep disorders. Animal studies have shown that BPAP can increase wakefulness and reduce sleep latency without producing the side effects commonly associated with amphetamines.

properties

IUPAC Name

2-[2-(4-phenylphenoxy)propanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-15(22(26)24-20-10-6-5-9-19(20)21(23)25)27-18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-15H,1H3,(H2,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWKFENCINZVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)N)OC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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